molecular formula C6Cl2F4 B3046121 1,4-Dichlorotetrafluorobenzene CAS No. 1198-62-5

1,4-Dichlorotetrafluorobenzene

Cat. No.: B3046121
CAS No.: 1198-62-5
M. Wt: 218.96 g/mol
InChI Key: HUBUEVKHTMIROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichlorotetrafluorobenzene is an organic compound with the molecular formula C6Cl2F4 It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by fluorine atoms

Scientific Research Applications

1,4-Dichlorotetrafluorobenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorotetrafluorobenzene can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobenzene with fluorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination.

Another method involves the pyrolysis of 4-chlorotetrafluorobenzenethiol with chlorine at high temperatures (around 400°C). This process results in the substitution of thiol groups with chlorine atoms, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorotetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium thiolate (KSH) and other nucleophiles. These reactions typically occur under mild conditions.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and aluminum chloride (AlCl3) are commonly used. These reactions often require elevated temperatures and the presence of a catalyst.

Major Products Formed

    Substitution Reactions: The major products are typically derivatives of this compound where chlorine atoms are replaced by other functional groups.

    Electrophilic Aromatic Substitution: The major products include brominated or chlorinated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1,4-dichlorotetrafluorobenzene primarily involves its ability to undergo substitution reactions. The presence of electronegative fluorine atoms on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes to produce a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromotetrafluorobenzene: Similar in structure but with bromine atoms instead of chlorine atoms.

    1,3-Dichlorotetrafluorobenzene: Another isomer with chlorine atoms in different positions on the benzene ring.

Uniqueness

1,4-Dichlorotetrafluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms on the benzene ring makes it highly versatile in chemical synthesis, allowing for the production of a wide range of derivatives with varying properties.

Properties

IUPAC Name

1,4-dichloro-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUEVKHTMIROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454687
Record name Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-62-5
Record name Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichlorotetrafluorobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichlorotetrafluorobenzene
Reactant of Route 3
1,4-Dichlorotetrafluorobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dichlorotetrafluorobenzene
Reactant of Route 5
1,4-Dichlorotetrafluorobenzene
Reactant of Route 6
Reactant of Route 6
1,4-Dichlorotetrafluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.